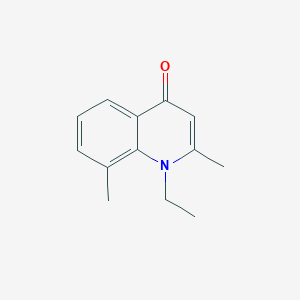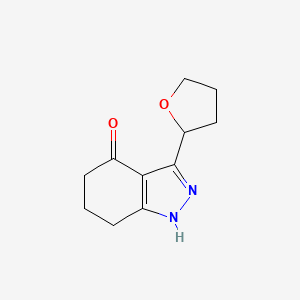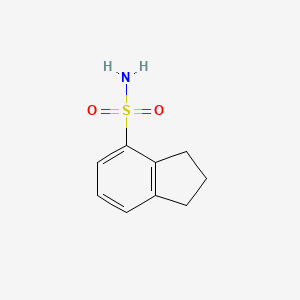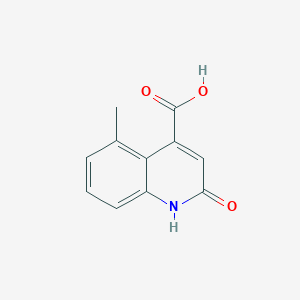
6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and dimedone in the presence of a base such as potassium tertiary butoxide and a solvent like methanol at room temperature . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as one-pot multi-component reactions under catalyst-free conditions in environmentally friendly solvents like ethanol-water mixtures are preferred . These methods not only reduce waste but also improve the overall yield and efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic applications.
Substitution: Substitution reactions, especially at the hydroxyl groups, can produce a wide range of derivatives with diverse chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromene derivatives, which are often evaluated for their biological activities and potential therapeutic uses .
Wissenschaftliche Forschungsanwendungen
6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . The compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the brain.
Vergleich Mit ähnlichen Verbindungen
- 2-amino-4H-chromene-3-carbonitrile
- 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Comparison: 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile is unique due to its specific hydroxyl substitutions at the 6 and 7 positions, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it has shown superior efficacy in certain biological assays, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
50743-44-7 |
|---|---|
Molekularformel |
C10H5NO4 |
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
6,7-dihydroxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO4/c11-3-5-4-15-9-2-8(13)7(12)1-6(9)10(5)14/h1-2,4,12-13H |
InChI-Schlüssel |
FVABSUQONFWJOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1O)O)OC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)




![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)
![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)






![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
